Methyl 5-bromo-2-fluorobenzoate
Overview
Description
Methyl 5-bromo-2-fluorobenzoate (MBFB) is an organic compound that is used in a variety of scientific research applications. It has been studied for its biochemical and physiological effects, and its synthesis method has been developed to make it more accessible for lab experiments.
Scientific Research Applications
Synthesis and Molecular Imaging Applications
Methyl 5-bromo-2-fluorobenzoate is a key intermediate in the synthesis of complex molecules used for molecular imaging, particularly in positron emission tomography (PET). For instance, it has been involved in the synthesis of radioligands for imaging brain metabotropic glutamate subtype-5 receptors (mGluR5), which play a crucial role in neurological disorders. The compound’s derivates, due to their high affinity and selectivity, facilitate the visualization and quantification of mGluR5 density in the brain, aiding in the study of various neurological diseases (Siméon et al., 2012; Siméon et al., 2007).
Role in Synthesis of Benzothiazole Antitumor Molecules
Methyl 5-bromo-2-fluorobenzoate is also pivotal in synthesizing benzothiazole derivatives, which exhibit potent antitumor properties. The fluorinated benzothiazole compounds, synthesized using Methyl 5-bromo-2-fluorobenzoate, show significant activity against various cancer cell lines by inducing DNA damage and cell cycle arrest. This synthesis route opens up possibilities for developing new anticancer agents with high specificity and potency (Wang & Guengerich, 2012).
Antimicrobial and Antioxidant Activities
Further research into derivatives of Methyl 5-bromo-2-fluorobenzoate has shown promising antimicrobial and antioxidant activities. By synthesizing various derivatives, researchers have discovered compounds with significant inhibitory effects against a range of Gram-positive and Gram-negative bacteria, as well as notable antioxidant properties. These findings suggest potential applications in developing new antimicrobial agents and antioxidants (Menteşe et al., 2015; Saeed et al., 2010).
Advanced Material Science
Methyl 5-bromo-2-fluorobenzoate serves as a precursor in the synthesis of materials with potential applications in optoelectronics and photonics. Its derivatives can exhibit unique optical properties, such as high fluorescence and photostability, making them suitable for use in organic light-emitting diodes (OLEDs) and as fluorescent markers in biological imaging (Ye et al., 2014).
properties
IUPAC Name |
methyl 5-bromo-2-fluorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXOPSTSVRPCTOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20615574 | |
Record name | Methyl 5-bromo-2-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20615574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-2-fluorobenzoate | |
CAS RN |
57381-59-6 | |
Record name | Methyl 5-bromo-2-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20615574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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